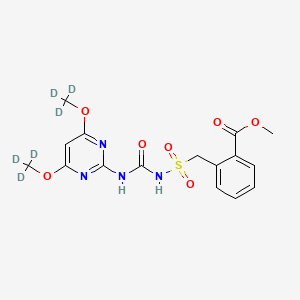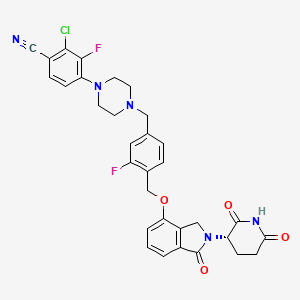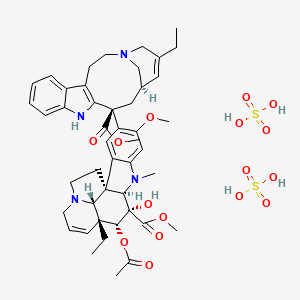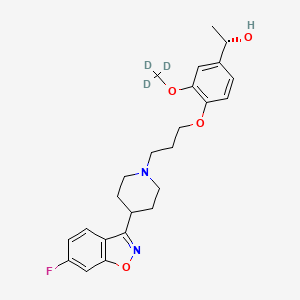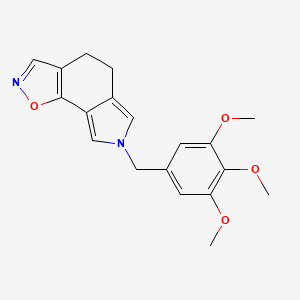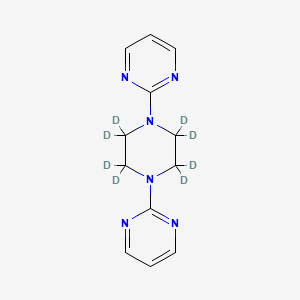
2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 is a deuterated derivative of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and piperazine derivatives.
Coupling Reaction: The pyrimidine and piperazine derivatives are coupled using a suitable catalyst, such as palladium, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes and coupling reactions in specialized reactors. The use of high-purity deuterium sources and advanced catalytic systems ensures the efficient production of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce deuterated piperazine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials and as a tracer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and binding affinity to target proteins. This can lead to altered pharmacokinetics and potentially improved therapeutic efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine: The non-deuterated version of the compound.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A similar compound with a phenyl group instead of a pyrimidine group.
1-(2-Pyrimidyl)piperazine: A related compound with a single pyrimidine ring.
Uniqueness
The deuterated version, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8, is unique due to the presence of deuterium atoms. This labeling can enhance the compound’s metabolic stability, reduce its rate of degradation, and improve its overall pharmacokinetic profile. These properties make it particularly valuable in drug development and metabolic studies.
Propiedades
Fórmula molecular |
C12H14N6 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2 |
Clave InChI |
CGDIIYVMINKXRL-UFBJYANTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
SMILES canónico |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)


